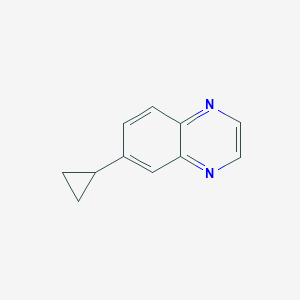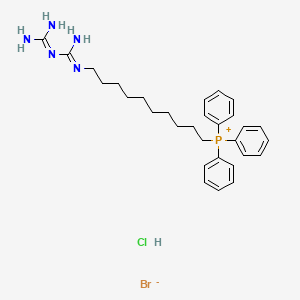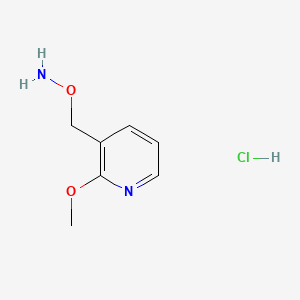
O-((2-Methoxypyridin-3-yl)methyl)hydroxylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD34178931 is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Preparation Methods
The preparation of MFCD34178931 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to facilitate the formation of the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. For instance, advanced preparation methods for ceramic membrane materials in electrochemical applications have been explored, showcasing the potential for high-performance materials .
Chemical Reactions Analysis
MFCD34178931 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include water radical cations for oxidation reactions, which can achieve high yields under ambient conditions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include quaternary ammonium cations and other significant structures.
Scientific Research Applications
MFCD34178931 has a wide range of scientific research applications. In chemistry, it is used for studying catalytic reactions and exploring new synthetic pathways. In biology, it has potential applications in drug development and understanding biochemical pathways. In medicine, it is investigated for its therapeutic potential and mechanism of action. In industry, it is used in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of MFCD34178931 involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical reactions and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
MFCD34178931 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. For instance, the complementarity between PubChem 2-D and 3-D neighboring sets can provide insights into structurally similar molecules . This comparison helps in understanding the distinct properties and potential advantages of MFCD34178931 over other compounds.
Conclusion
MFCD34178931 is a versatile compound with significant potential in various scientific fields. Its unique properties, preparation methods, chemical reactions, and applications make it a valuable subject of research. Understanding its mechanism of action and comparing it with similar compounds further enhances its scientific relevance and potential for future developments.
Properties
Molecular Formula |
C7H11ClN2O2 |
|---|---|
Molecular Weight |
190.63 g/mol |
IUPAC Name |
O-[(2-methoxypyridin-3-yl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-10-7-6(5-11-8)3-2-4-9-7;/h2-4H,5,8H2,1H3;1H |
InChI Key |
LWIJGLMQOTUZRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)CON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13702256.png)
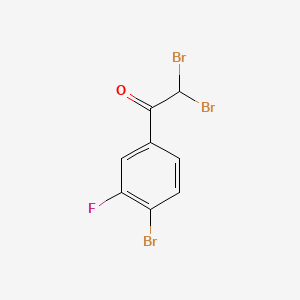
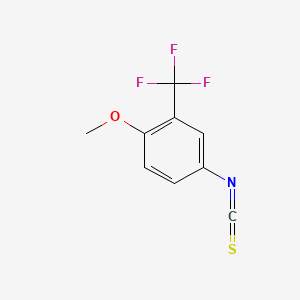


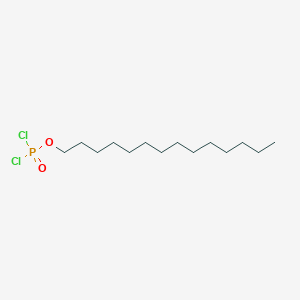
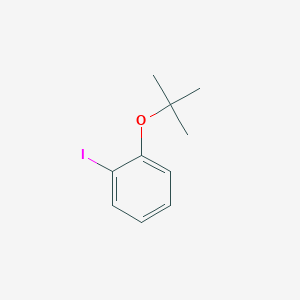
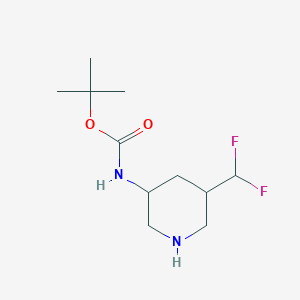
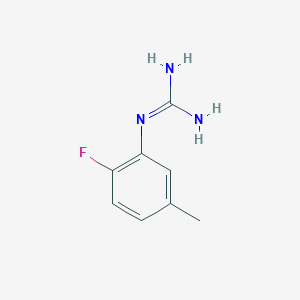
![3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B13702307.png)
